Ethanol, 2,2'-[[3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]imino]bis- Ethanol, 2,2'-[[3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]imino]bis-
Brand Name: Vulcanchem
CAS No.: 61049-89-6
VCID: VC18682859
InChI: InChI=1S/C19H21N5O2S/c1-14-13-16(24(9-11-25)10-12-26)7-8-17(14)21-22-19-20-18(23-27-19)15-5-3-2-4-6-15/h2-8,13,25-26H,9-12H2,1H3
SMILES:
Molecular Formula: C19H21N5O2S
Molecular Weight: 383.5 g/mol

Ethanol, 2,2'-[[3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]imino]bis-

CAS No.: 61049-89-6

Cat. No.: VC18682859

Molecular Formula: C19H21N5O2S

Molecular Weight: 383.5 g/mol

* For research use only. Not for human or veterinary use.

Ethanol, 2,2'-[[3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]imino]bis- - 61049-89-6

Specification

CAS No. 61049-89-6
Molecular Formula C19H21N5O2S
Molecular Weight 383.5 g/mol
IUPAC Name 2-[N-(2-hydroxyethyl)-3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethanol
Standard InChI InChI=1S/C19H21N5O2S/c1-14-13-16(24(9-11-25)10-12-26)7-8-17(14)21-22-19-20-18(23-27-19)15-5-3-2-4-6-15/h2-8,13,25-26H,9-12H2,1H3
Standard InChI Key BCWCNVJFJHRIFZ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1)N(CCO)CCO)N=NC2=NC(=NS2)C3=CC=CC=C3

Introduction

Structural and Molecular Characterization

IUPAC Nomenclature and Functional Groups

The systematic IUPAC name for this compound is 2-[N-(2-hydroxyethyl)-3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethanol, reflecting its:

  • Thiadiazole core: A five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom.

  • Azo group (-N=N-): A chromophore responsible for light absorption properties.

  • Bis-ethanolamine side chains: Two ethanol groups attached via an imino bridge .

Spectroscopic and Computational Data

  • SMILES Notation: CC1=C(C=CC(=C1)N(CCO)CCO)N=NC2=NC(=NS2)C3=CC=CC=C3 .

  • InChI Key: BCWCNVJFJHRIFZ-UHFFFAOYSA-N .

  • LogP: 3.18, indicating moderate lipophilicity .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC19H21N5O2S\text{C}_{19}\text{H}_{21}\text{N}_{5}\text{O}_{2}\text{S}
Molecular Weight383.5 g/mol
Melting PointNot reported-
Boiling PointNot reported-
SolubilityLikely polar solvents (e.g., DMSO)

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis typically involves multi-step reactions:

  • Formation of the thiadiazole ring: Cyclization of thioamides or reaction of hydrazine derivatives with sulfur-containing reagents.

  • Azo coupling: Diazotization of an aniline derivative followed by coupling with the thiadiazole moiety.

  • Bis-ethanolamine attachment: Alkylation or Schiff base formation with ethanolamine .

A representative pathway involves:

  • Starting with 3-phenyl-1,2,4-thiadiazol-5-amine.

  • Diazotization using nitrous acid (HNO2\text{HNO}_2) to form the diazonium salt.

  • Coupling with 3-methyl-4-aminophenol derivatives.

  • Final alkylation with 2-chloroethanol to introduce the bis-ethanolamine groups .

Optimization and Yield

Microwave-assisted synthesis (e.g., 20–30 minutes at 100°C) has been employed for analogous thiadiazole derivatives, improving yields to >75% .

Chemical Reactivity and Functionalization

Key Reactions

  • Oxidation: The ethanol groups may oxidize to ketones or carboxylic acids under strong oxidizing conditions.

  • Reduction: The azo group (-N=N-) can be reduced to hydrazine (-NH-NH-) using catalysts like Pd/C.

  • Substitution: The thiadiazole sulfur atom is susceptible to nucleophilic substitution with amines or thiols .

Table 2: Representative Chemical Reactions

Reaction TypeReagents/ConditionsProduct
Azo reductionH2\text{H}_2, Pd/C, ethanolHydrazine derivative
Ethanol oxidationKMnO4\text{KMnO}_4, acidicKetone or carboxylic acid
Thiadiazole substitutionAlkylamines, DMF, 80°CThiol or amine-substituted analog

Analytical and Industrial Applications

High-Performance Liquid Chromatography (HPLC)

  • Column: Newcrom R1 (reverse-phase, 3 µm particles).

  • Mobile Phase: Acetonitrile/water with 0.1% phosphoric acid.

  • Detection: UV-Vis at 254 nm .

Material Science

The azo-thiadiazole structure serves as a ligand for transition metal complexes (e.g., Cu(II), Fe(III)), which exhibit catalytic activity in oxidation reactions .

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